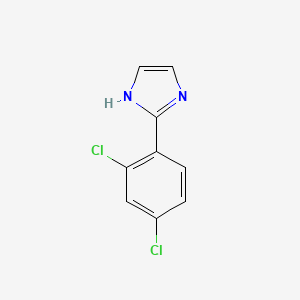

2-(2,4-Dichlorophenyl)-1h-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dichlorophenyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2/c10-6-1-2-7(8(11)5-6)9-12-3-4-13-9/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBOKIMHNZSUNKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80608604 | |

| Record name | 2-(2,4-Dichlorophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80608604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81654-43-5 | |

| Record name | 2-(2,4-Dichlorophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80608604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(2,4-Dichlorophenyl)-1H-imidazole: Technical Profile & Synthesis Guide

[1]

Executive Summary

2-(2,4-Dichlorophenyl)-1H-imidazole (CAS: 81654-43-5) is a 2-aryl-substituted imidazole derivative distinct from the widely utilized N-substituted imidazole antifungals (e.g., Clotrimazole, Miconazole).[1][2] While N-substituted imidazoles (1-substituted) are primarily known for CYP450 inhibition in fungal sterol synthesis, 2-substituted imidazoles serve as a critical pharmacophore in the development of p38 mitogen-activated protein kinase (MAPK) inhibitors and novel antimicrobial agents.[1]

This guide provides a comprehensive technical analysis of the molecule, focusing on its synthesis via the Radziszewski reaction, physiochemical properties, and its application as a scaffold in medicinal chemistry.

Part 1: Chemical Identity & Physiochemical Properties[1][3]

The molecule consists of an imidazole ring substituted at the C2 position with a 2,4-dichlorophenyl moiety.[1] This C-linked structure imparts significantly different electronic and steric properties compared to N-linked isomers.[1]

Table 1: Core Chemical Specifications

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 81654-43-5 |

| Molecular Formula | C |

| Molecular Weight | 213.06 g/mol |

| Structure Type | 2-Aryl Imidazole (C-linked) |

| Physical State | Crystalline Solid (White to Off-White) |

| Melting Point | ~200–240°C (Predicted based on 4-Cl analog MP of 260°C) |

| Solubility | Low in water; Soluble in DMSO, DMF, Methanol, Ethanol |

| pKa (Imidazole NH) | ~14.0 (Acidic), ~7.0 (Basic conjugate acid) |

Critical Distinction: Do not confuse this molecule with 1-(2,4-Dichlorophenyl)-1H-imidazole or its ethanol derivatives (e.g., CAS 24155-42-8), which are intermediates for Miconazole/Econazole.[1] The 2-substituted isomer described here is synthesized differently and has distinct biological targets.

Part 2: Synthesis & Manufacturing[1][10][11]

The most robust method for synthesizing this compound is the Radziszewski Imidazole Synthesis .[1] This multicomponent condensation reaction assembles the imidazole ring from a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[3][4]

Reaction Mechanism

The synthesis involves the condensation of 2,4-dichlorobenzaldehyde , glyoxal , and ammonia .

Reaction Stoichiometry:

Experimental Protocol (Standard Bench Scale)

Reagents:

-

2,4-Dichlorobenzaldehyde (1.0 eq)[1]

-

Glyoxal (40% aqueous solution, 1.0 eq)

-

Ammonium Acetate (excess, ~2.0–4.0 eq) or Ammonia water

-

Solvent: Methanol or Ethanol (glacial acetic acid can be used as catalyst/solvent)

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,4-dichlorobenzaldehyde (10 mmol) in Methanol (20 mL).

-

Addition: Add Glyoxal (40% aq., 10 mmol) to the solution.

-

Ammonia Source: Add Ammonium Acetate (40 mmol) slowly to the mixture.

-

Note: Ammonium acetate provides a buffered source of ammonia, preventing the formation of imine polymers.

-

-

Reflux: Heat the reaction mixture to reflux (65–80°C) for 4–8 hours. Monitor progress via TLC (Ethyl Acetate:Hexane 1:1).

-

Work-up:

-

Cool the mixture to room temperature.

-

Pour into crushed ice/water (100 mL) with vigorous stirring.

-

The product typically precipitates as a solid.

-

-

Purification:

-

Filter the precipitate.

-

Wash with cold water to remove excess ammonium salts.

-

Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, DCM/MeOH gradient) if high purity is required.

-

Synthesis Pathway Diagram

Caption: Schematic of the Radziszewski synthesis pathway for 2-aryl imidazoles.

Part 3: Spectroscopic Characterization[1]

Verification of the 2-substituted structure is crucial to ensure the reaction did not yield the N-substituted isomer.[1]

Nuclear Magnetic Resonance ( H-NMR)

-

Solvent: DMSO-d

or CDCl -

Key Diagnostic Feature: The proton at the C2 position of the imidazole ring (usually around

7.8 ppm in unsubstituted imidazole) is absent in this molecule. -

Imidazole Ring Protons (C4-H, C5-H): Appear as a singlet or two doublets (if tautomerism is slow) around

7.0–7.4 ppm.[1] -

Phenyl Ring Protons:

-

C3'-H: Doublet (J ~ 2 Hz) around

7.6 ppm (ortho to two Cl). -

C5'-H, C6'-H: Multiplet patterns typical of 1,2,4-trisubstituted benzenes.[1]

-

-

N-H Proton: Broad singlet, chemical shift is highly concentration-dependent (

10–13 ppm).

Mass Spectrometry (MS)

-

Ionization: ESI+ or EI.

-

Molecular Ion: [M+H]

= 213/215/217 (Characteristic Cl

Part 4: Biological & Pharmacological Relevance[1][14]

p38 MAPK Inhibition Scaffold

The 2-aryl imidazole moiety is a "privileged structure" in medicinal chemistry, serving as the core scaffold for p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors .[1]

-

Mechanism: The imidazole nitrogen (N3) acts as a hydrogen bond acceptor for the ATP-binding pocket of the kinase (specifically the hinge region), while the 2-aryl group occupies the hydrophobic pocket.[1]

-

Research Context: Compounds in this class (e.g., SB203580) are studied for anti-inflammatory properties, treating rheumatoid arthritis and cytokine production inhibition.

Antimicrobial Activity

Research indicates that 2-substituted phenyl imidazoles possess intrinsic antibacterial and antifungal activity, distinct from the azole drugs that target lanosterol 14

Part 5: Safety & Handling

While specific toxicological data for CAS 81654-43-5 is limited, it should be handled with the standard precautions for halogenated imidazoles.[1]

-

Hazard Classification (GHS):

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

-

Skin/Eye Irritation: Category 2/2A (Causes skin and serious eye irritation).

-

STOT-SE: Category 3 (May cause respiratory irritation).[1]

-

-

Handling: Use a fume hood to avoid inhalation of dust. Wear nitrile gloves and safety goggles.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if possible, as imidazoles can be hygroscopic.

References

-

Radziszewski Synthesis Protocol & Mechanism

-

Synthesis and Biological Activity of 2-Substituted Imidazoles

-

Melting Point & Properties of Analogs (2-(4-chlorophenyl)-1H-imidazole)

-

General Properties of 2-Phenylimidazole

Sources

- 1. CAS 5496-32-2: 1H-Imidazole,2-(4-chlorophenyl)-4,5-dipheny… [cymitquimica.com]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 4. ideals.illinois.edu [ideals.illinois.edu]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives [mdpi.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Toxicity Profile and Safety Data of Dichlorophenyl Imidazoles

This guide provides a comprehensive technical overview of the toxicity profile and safety data for the dichlorophenyl imidazole class of compounds. Designed for researchers, scientists, and drug development professionals, this document synthesizes toxicological data, mechanistic insights, and practical safety guidance to support informed handling, risk assessment, and development of these molecules.

Introduction and Scope

Dichlorophenyl imidazoles are a significant class of heterocyclic organic compounds characterized by an imidazole ring and a dichlorophenyl moiety. This structural motif is the backbone for numerous molecules with diverse applications, including antifungal agents in agriculture and medicine (e.g., imazalil, ketoconazole), and as intermediates in the synthesis of novel therapeutic agents.[1][2][3][4] Given their widespread use and biological activity, a thorough understanding of their toxicological properties is paramount for ensuring occupational safety and guiding drug development programs. This guide delves into the toxicokinetics, systemic and organ-specific toxicities, genotoxicity, reproductive effects, and ecotoxicity of this chemical family, while also providing a practical framework for interpreting their Safety Data Sheets (SDS).

Toxicokinetics: The Journey Through the Body

The biological impact of any xenobiotic is fundamentally governed by its absorption, distribution, metabolism, and excretion (ADME), collectively known as toxicokinetics. For dichlorophenyl imidazoles, metabolism is a critical determinant of both efficacy and toxicity.

The imidazole ring and dichlorophenyl group are subject to extensive metabolic transformations, primarily mediated by the cytochrome P450 (CYP) family of enzymes in the liver.[5][6] Metabolism can lead to either detoxification, producing more water-soluble compounds for excretion, or bioactivation, generating reactive metabolites that can induce cellular damage.

For instance, studies on related compounds show that the imidazole moiety can induce hepatic microsomal cytochrome P-450, potentially altering its own metabolism and that of other co-administered substances.[5] Some dichlorophenyl-containing compounds have been shown to cause hepatotoxicity that is dependent on CYP-mediated metabolism, particularly by the CYP3A4 isoform.[6] This metabolic activation can lead to the formation of reactive intermediates that trigger oxidative stress and impair mitochondrial function.[6][7]

Caption: Hypothetical metabolic pathway of a dichlorophenyl imidazole.

Hazard Identification and Systemic Toxicity

Acute Toxicity

Acute toxicity data provides insight into the potential dangers of short-term, high-dose exposure. For dichlorophenyl imidazoles, the primary route of acute toxicity of concern is ingestion. Safety data sheets for compounds like alpha-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol classify them as "Harmful if swallowed" (Acute Toxicity, Category 4).[8]

| Compound/Class Representative | Route | Species | LD50 Value | Reference |

| α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol | Intraperitoneal | Mouse | 300 mg/kg | [9] |

| Imidazole (parent compound) | Oral | Rat | 220 - 970 mg/kg | [5] |

Signs of acute intoxication can include neurological symptoms such as hyperresponsiveness, trembling, and convulsions, followed by hypoactivity.[9][10] These effects are often linked to the inhibition of critical enzyme systems or disruption of nerve function.[11]

Sub-chronic and Chronic Toxicity: Target Organ Effects

Repeated or prolonged exposure to dichlorophenyl imidazoles can lead to toxicity in specific organs, with the liver and kidneys being primary targets.[12][13]

-

Hepatotoxicity (Liver Toxicity): Studies on analogues like 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) have demonstrated hepatotoxicity in rats.[6][12] Mechanistic studies suggest this can be caused by CYP-dependent bioactivation leading to oxidative stress, impairment of mitochondrial membrane potential, and ultimately, cell death (cytotoxicity).[6][7] In some cases, centrilobular necrosis has been observed.[12]

-

Nephrotoxicity (Kidney Toxicity): Certain dichlorophenyl-containing cyclic imides have been shown to be mild to severe nephrotoxicants in animal models.[12] Effects can include increased kidney weights, elevated blood urea nitrogen (BUN) levels, and damage to the proximal tubules.[12]

The No-Observed-Adverse-Effect Level (NOAEL) for the parent compound, imidazole, in a 90-day rat study was determined to be 60 mg/kg body weight/day.[5]

Genotoxicity and Carcinogenicity

Genotoxicity refers to the ability of a chemical to damage DNA, which can potentially lead to cancer. Carcinogenicity is the capacity to cause cancer.

The genotoxic potential of dichlorophenyl imidazoles can vary. While many compounds may test negative in standard assays, some chlorinated compounds have shown genotoxic activity.[14][15] For instance, 1,3-Dichloro-2-propanol, a related chlorinated substance, has been found to be genotoxic in a variety of assays.[15]

A comprehensive evaluation typically involves a battery of tests:

-

Ames Test: A bacterial reverse mutation assay to detect point mutations.

-

In Vitro Chromosomal Aberration Test: Assesses structural damage to chromosomes in mammalian cells.

-

In Vivo Micronucleus Test: Detects damage to chromosomes or the mitotic apparatus in rodents.

Compounds that are non-genotoxic can still be carcinogenic through other mechanisms, such as chronic inflammation, oxidative stress, or receptor-mediated promotion of cell proliferation.[14] For example, some non-genotoxic chlorinated aromatics are known to cause liver tumors in mice.[14]

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity encompasses adverse effects on sexual function and fertility in adults, as well as developmental toxicity in offspring.[16][17] Certain dichlorophenyl imidazoles are suspected of damaging fertility or the unborn child.[18]

The assessment of reproductive toxicity follows international guidelines, such as ICH S5(R3), which outlines studies to evaluate effects on:

-

Fertility and Early Embryonic Development (Stages A-B)

-

Embryo-Fetal Development (Stages C-D)

-

Pre- and Postnatal Development (Stages C-F)[19]

Some endocrine-disrupting chemicals (EDCs) can interfere with hormone synthesis and metabolism, leading to adverse reproductive outcomes.[20] Given that some imidazole-based drugs are designed to inhibit steroidogenic enzymes, a thorough evaluation of the potential for endocrine disruption and reproductive toxicity is a critical component of the safety assessment for any new dichlorophenyl imidazole derivative.

Ecotoxicity

The environmental fate and toxicity of dichlorophenyl imidazoles are important considerations, especially for those used as agricultural fungicides. These compounds can enter aquatic ecosystems through runoff or industrial discharge.[21]

-

Aquatic Toxicity: Many dichlorophenyl imidazoles are classified as toxic or very toxic to aquatic life with long-lasting effects.[18] Studies on related compounds have determined their impact on various aquatic organisms. For example, the chiral herbicide dichlorprop showed enantioselective toxicity to different species of green algae.[22]

-

Terrestrial Toxicity: Fungicides like imazalil have demonstrated toxicity to terrestrial organisms such as earthworms.[9]

Persistence in the environment is a key concern, as compounds that do not readily degrade can bioaccumulate in the food chain.[21]

Decoding the Safety Data Sheet (SDS): A Practical Workflow

The SDS is the primary source of safety information for any chemical. Researchers must be proficient in interpreting its 16 sections to ensure safe handling.

Caption: A logical workflow for using an SDS in a research setting.

Key SDS Sections for Dichlorophenyl Imidazoles:

-

Section 2: Hazards Identification: This section provides the GHS classification. Look for hazard statements like:

-

Section 7: Handling and Storage: Provides guidance on safe handling practices, such as using the chemical in a well-ventilated place and avoiding contact with skin and eyes.[24] It also specifies storage conditions, like keeping the container tightly closed in a dry place.[25]

-

Section 8: Exposure Controls/Personal Protection: This critical section details the necessary Personal Protective Equipment (PPE). For dichlorophenyl imidazoles, this typically includes:

-

Section 4: First-Aid Measures: Outlines emergency procedures. For skin contact, immediately wash with copious amounts of water.[25] For ingestion, rinse the mouth and call a poison center or doctor.[8]

Experimental Protocol: In Vitro Cytotoxicity Assessment

To provide a practical context, here is a representative protocol for assessing the potential hepatotoxicity of a dichlorophenyl imidazole compound using a cultured liver cell line (e.g., HepG2).

Objective: To determine the concentration-dependent cytotoxicity of Compound X (a novel dichlorophenyl imidazole) in HepG2 cells.

Methodology: Lactate Dehydrogenase (LDH) Release Assay

-

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. Measuring the amount of LDH in the supernatant is a reliable indicator of cytotoxicity.

-

Step-by-Step Protocol:

-

Cell Culture: Culture HepG2 cells in appropriate medium (e.g., MEM with 10% FBS) in a 96-well plate until they reach 80-90% confluency. The use of a consistent cell passage number is crucial for reproducibility.

-

Compound Preparation: Prepare a stock solution of Compound X in a suitable solvent (e.g., DMSO). Perform serial dilutions in serum-free culture medium to achieve the final desired concentrations (e.g., 0.1, 1, 10, 50, 100, 250 µM). Ensure the final DMSO concentration is non-toxic to the cells (typically ≤0.5%).

-

Exposure: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Compound X. Include three control groups:

-

Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.

-

Untreated Control: Cells in medium only.

-

Maximum Lysis Control: Cells to be treated with a lysis buffer (e.g., Triton X-100) at the end of the experiment to establish 100% LDH release.

-

-

Incubation: Incubate the plate for a defined period (e.g., 24 hours) at 37°C in a humidified 5% CO₂ incubator. This time point is chosen to capture significant cytotoxic events without being confounded by secondary effects.

-

LDH Assay:

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Add 50 µL of the LDH assay reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well.

-

Incubate at room temperature for 30 minutes, protected from light. The released LDH will catalyze a reaction that results in the formation of a colored formazan product.

-

-

Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Vehicle Control) / (Maximum Lysis Control - Vehicle Control)] * 100

-

Analysis: Plot the % cytotoxicity against the log of the compound concentration to generate a dose-response curve and calculate the LC50 (the concentration that causes 50% cell death).

-

Conclusion

The dichlorophenyl imidazole scaffold is a cornerstone of many biologically active molecules. However, their structural features also necessitate a careful and thorough evaluation of their toxicological profile. Key concerns include potential hepatotoxicity and nephrotoxicity upon repeated exposure, reproductive and developmental effects, and ecotoxicity. A comprehensive understanding of their ADME profile, particularly the role of CYP450 metabolism, is crucial for predicting and mitigating adverse effects. For researchers and scientists, adherence to the guidance provided in the Safety Data Sheet is not merely a regulatory formality but a fundamental practice for ensuring personal and environmental safety.

References

-

Kennedy, D. O., et al. (2003). Nephrotoxic and hepatotoxic potential of imidazolidinedione-, oxazolidinedione- and thiazolidinedione-containing analogues of N-(3,5-dichlorophenyl)succinimide (NDPS) in Fischer 344 rats. PubMed. Available at: [Link]

-

CPAChem. (n.d.). Safety data sheet. CPAChem. Available at: [Link]

-

AERU. (2025). 1-(2,4-dichlorophenyl)2-imidazol-1-ylethanol (Ref: R014821). AERU. Available at: [Link]

-

Science.gov. (n.d.). acute oral toxicity: Topics by Science.gov. Science.gov. Available at: [Link]

-

Meng, W., et al. (2010). Discovery of 6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamides as potent, selective dipeptidyl peptidase-4 (DPP4) inhibitors. PubMed. Available at: [Link]

-

BG Chemie. (2006). TOXICOLOGICAL EVALUATIONS. Berufsgenossenschaft Rohstoffe und Chemische Industrie. Available at: [Link]

-

European Chemicals Agency (ECHA). (2023). α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol. ECHA. Available at: [Link]

-

U.S. Environmental Protection Agency (EPA). (2025). 1-[2-(2,4-Dichlorophenyl)-2-(3-thienylmethoxy)ethyl]-1H-imidazole. EPA. Available at: [Link]

-

Bremer, S., et al. (2005). Reproductive and developmental toxicity. PubMed. Available at: [Link]

-

Ojo, O. O., & Afonne, O. J. (2018). Dichlorvos toxicity: A public health perspective. PMC. Available at: [Link]

-

Adeyemi, O. S., et al. (2020). New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression. PubMed. Available at: [Link]

-

European Chemicals Agency (ECHA). (n.d.). Substance Information. ECHA. Available at: [Link]

- Google Patents. (n.d.). CN104860887A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol. Google Patents.

-

Brambilla, G., & Martelli, A. (2009). Update on genotoxicity and carcinogenicity testing of 472 marketed pharmaceuticals. ScienceDirect. Available at: [Link]

-

Ferreira, A. M., et al. (2023). The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem. PMC. Available at: [Link]

-

Kitamura, M., et al. (2009). Toxicity and Carcinogenicity of Dichlorodiphenyltrichloroethane (DDT). Journal of Toxicologic Pathology. Available at: [Link]

-

Wang, Y. X., et al. (2024). Advances in understanding the reproductive toxicity of endocrine-disrupting chemicals in women. Frontiers in Endocrinology. Available at: [Link]

-

Liu, W., et al. (2011). Enantioselective ecotoxicity of the herbicide dichlorprop and complexes formed with chitosan in two fresh water green algae. PubMed. Available at: [Link]

-

California Office of Environmental Health Hazard Assessment (OEHHA). (2000). Chronic Toxicity Summary 1,4-Dichlorobenzene. OEHHA. Available at: [Link]

-

International Council for Harmonisation (ICH). (2020). ICH S5(R3). ICH. Available at: [Link]

-

Hartwig, A. (2019). 1,4‐Dichlorobenzene. The MAK Collection for Occupational Health and Safety. Available at: [Link]

-

Chemsrc. (2025). CAS#:24155-42-8 | 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol. Chemsrc. Available at: [Link]

-

Walker, K. A., et al. (1978). 1-[4-(4-Chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole Nitrate, a New Potent Antifungal Agent. PubMed. Available at: [Link]

-

Frontiers. (n.d.). Developmental and Reproductive Toxicology. Frontiers. Available at: [Link]

-

U.S. Environmental Protection Agency (EPA). (1992). Chapter 5. Reproductive And Developmental Toxicity. EPA. Available at: [Link]

- Google Patents. (n.d.). CN100382801C - Use of α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol in the preparation of medicines for treating hepatitis. Google Patents.

-

Suchail, S., Guez, D., & Belzunces, L. P. (2001). Discrepancy between acute and chronic toxicity induced by imidacloprid and its metabolites in Apis mellifera. PubMed. Available at: [Link]

-

Saha, U., et al. (2012). Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells. PMC. Available at: [Link]

-

California Office of Environmental Health Hazard Assessment (OEHHA). (2010). Evidence on the Carcinogenicity of 1,3-Dichloro-2-Propanol. OEHHA. Available at: [Link]

-

PubChem. (n.d.). 1-(4-(4-((2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)ethanone. PubChem. Available at: [Link]

-

Hoffman, D. J., & Eastin, W. C. Jr. (1982). Toxicologic studies on 2,4-dichlorophenyl-p-nitrophenyl ether. PubMed. Available at: [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Carl ROTH. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN104860887A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol - Google Patents [patents.google.com]

- 3. 1-[4-(4-Chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole nitrate, a new potent antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-(4-(4-((2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)ethanone | C26H28Cl2N4O4 | CID 3823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. bgrci.de [bgrci.de]

- 6. Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fr.cpachem.com [fr.cpachem.com]

- 9. CAS#:24155-42-8 | 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol | Chemsrc [chemsrc.com]

- 10. Discrepancy between acute and chronic toxicity induced by imidacloprid and its metabolites in Apis mellifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dichlorvos toxicity: A public health perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nephrotoxic and hepatotoxic potential of imidazolidinedione-, oxazolidinedione- and thiazolidinedione-containing analogues of N-(3,5-dichlorophenyl)succinimide (NDPS) in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. oehha.ca.gov [oehha.ca.gov]

- 14. journals.publisso.de [journals.publisso.de]

- 15. oehha.ca.gov [oehha.ca.gov]

- 16. Reproductive and developmental toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 18. Substance Information - ECHA [echa.europa.eu]

- 19. database.ich.org [database.ich.org]

- 20. Frontiers | Advances in understanding the reproductive toxicity of endocrine-disrupting chemicals in women [frontiersin.org]

- 21. The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Enantioselective ecotoxicity of the herbicide dichlorprop and complexes formed with chitosan in two fresh water green algae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. fishersci.com [fishersci.com]

- 24. echemi.com [echemi.com]

- 25. combi-blocks.com [combi-blocks.com]

- 26. fishersci.com [fishersci.com]

Methodological & Application

Reaction conditions for N-alkylation of 2-(2,4-Dichlorophenyl)-1h-imidazole

This Application Note is designed to guide researchers through the N-alkylation of 2-(2,4-Dichlorophenyl)-1H-imidazole .

Critical Disambiguation Note: Before proceeding, ensure you are working with the correct isomer.

-

Target Substrate: This compound (The dichlorophenyl group is attached to the Carbon-2 of the imidazole ring). This is a building block for novel kinase inhibitors and specific antifungal analogs.

-

Common Confusion: This is NOT the "Miconazole Intermediate" (which is 1-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]-1H-imidazole, where the phenyl is on the ethyl chain). If you are trying to synthesize Miconazole/Econazole, you likely need to O-alkylate the alcohol, not N-alkylate the imidazole ring.

Executive Summary

The N-alkylation of This compound presents unique challenges compared to unsubstituted imidazole. The bulky, electron-withdrawing 2,4-dichlorophenyl group at the C2 position significantly alters the electronic landscape of the imidazole ring, increasing the acidity of the N-H proton (

This guide provides three validated protocols ranging from classical irreversible deprotonation (Method A) to scalable Phase Transfer Catalysis (Method B). Selection depends on the reactivity of the alkylating agent and the scale of the reaction.

Mechanistic Analysis & Strategic Considerations

Electronic and Steric Effects

The success of this reaction hinges on overcoming the deactivating nature of the C2-substituent.

-

Acidity (pKa): The electron-withdrawing inductive effect (-I) of the chlorine atoms on the phenyl ring stabilizes the imidazolyl anion. This makes the N-H proton more acidic than in unsubstituted imidazole (

14.4). Consequently, weaker bases (like -

Nucleophilicity: The same electronic effect, combined with the steric bulk of the ortho-chloro group, reduces the nucleophilicity of the nitrogen. This necessitates either higher reaction temperatures or more reactive electrophiles (e.g., alkyl iodides, benzyl bromides).

-

Regioselectivity: Since the starting material is symmetric with respect to the N1 and N3 positions (assuming C4 and C5 are unsubstituted), N-alkylation yields a single regioisomer: 1-alkyl-2-(2,4-dichlorophenyl)-1H-imidazole .

Reaction Pathway Visualization

Figure 1: Mechanistic pathway for the N-alkylation. The critical step is the SN2 attack, which is sterically hindered by the C2-aryl group.

Critical Process Parameters (CPP)

| Parameter | Recommendation | Rationale |

| Solvent | DMF (Method A), Toluene (Method B), MeCN (Method C) | DMF provides the best solubility for the polar anion. Toluene is preferred for PTC to separate phases. |

| Base Strength | NaH > NaOH > K2CO3 | NaH ensures complete, irreversible deprotonation (ideal for valuable substrates). NaOH is economical for scale-up. |

| Stoichiometry | 1.0 : 1.1 (Substrate : Electrophile) | Slight excess of electrophile drives the reaction but minimizes quaternization (formation of imidazolium salts). |

| Temperature | 0°C | Start cold to control exotherm (especially with NaH). Heat is often required to overcome the steric barrier at C2. |

Optimized Protocols

Method A: High-Yield Irreversible Deprotonation (NaH/DMF)

Best for: Small-scale research, unreactive alkyl halides, or when high purity is required.

Reagents:

-

Substrate: this compound (1.0 eq)

-

Base: Sodium Hydride (60% dispersion in mineral oil) (1.2 eq)

-

Solvent: Anhydrous DMF (Dimethylformamide) [0.2 M concentration]

-

Electrophile: Alkyl Halide (1.1 eq)

Protocol:

-

Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen balloon.

-

Base Charge: Add NaH (1.2 eq) to the flask. Optional: Wash NaH with dry hexane to remove mineral oil if downstream purification is sensitive to grease.

-

Solvent Addition: Add anhydrous DMF and cool the suspension to 0°C in an ice bath.

-

Deprotonation: Dissolve the imidazole substrate in a minimum amount of DMF and add dropwise to the NaH suspension.

-

Observation: Vigorous gas evolution (

) will occur. -

Time: Stir at 0°C for 15 mins, then warm to Room Temperature (RT) for 30 mins to ensure complete anion formation.

-

-

Alkylation: Cool back to 0°C (optional, depending on electrophile reactivity) and add the Alkyl Halide dropwise.

-

Reaction: Allow to warm to RT.

-

Optimization: If using a hindered electrophile or chloride, heat to 60°C.

-

Monitoring: Check TLC or HPLC after 2 hours.

-

-

Workup: Quench carefully with water (excess NaH will fizz). Extract with Ethyl Acetate (3x). Wash combined organics with 5% LiCl solution (crucial to remove DMF) followed by brine. Dry over

and concentrate.

Method B: Phase Transfer Catalysis (Green/Scalable)

Best for: Gram-scale synthesis, industrial process development, avoiding dry solvents.

Reagents:

-

Substrate (1.0 eq)

-

Solvent: Toluene (or Benzene)

-

Base: 50% NaOH (aqueous solution) (5.0 eq)

-

Catalyst: TBAB (Tetrabutylammonium bromide) (5-10 mol%)

-

Electrophile (1.2 eq)

Protocol:

-

Dissolve the substrate and Alkyl Halide in Toluene.

-

Add the TBAB catalyst.

-

Add the 50% NaOH solution. The mixture will be biphasic.

-

Agitation: Stir vigorously (high RPM is critical for PTC efficiency).

-

Reflux: Heat to reflux (approx 110°C) for 4–12 hours.

-

Workup: Cool to RT. Separate phases. Wash the organic layer with water and brine. Evaporate Toluene.

-

Note: This method often yields product with high purity, requiring only recrystallization (e.g., from hexanes/EtOAc) rather than chromatography.

-

Troubleshooting & Quality Control

Common Failure Modes

| Observation | Root Cause | Corrective Action |

| Low Conversion | Steric hindrance of C2-aryl group. | Increase temperature to 80°C (Method A). Switch to Iodo-alkane or add KI (Finkelstein condition). |

| Bis-alkylation | Formation of quaternary imidazolium salt. | Strictly control stoichiometry (do not exceed 1.1 eq of alkyl halide). Add alkyl halide slowly. |

| Emulsion (Method B) | Poor phase separation. | Filter the biphasic mixture through Celite before separation or add saturated brine. |

Analytical Validation[1]

-

1H NMR: Look for the disappearance of the broad N-H singlet (usually >10 ppm). The new N-CH2 protons should appear as a singlet (or multiplet) around 3.8–5.0 ppm.

-

HPLC: The product will be less polar (longer retention time on Reverse Phase C18) than the starting material.

References

- General Imidazole Alkylation: Grimmett, M. R. "Imidazole and Benzimidazole Synthesis." Academic Press, 1997.

-

PTC Conditions for Azoles: Bogdal, D., et al. "Microwave-assisted phase-transfer catalytic N-alkylation of some diazoles." Synthetic Communications, 30(18), 3341-3352.

- Acidity of 2-Aryl Imidazoles: Catalan, J., et al. "Basicity and acidity of azoles." Advances in Heterocyclic Chemistry, 41, 187-274.

-

Synthesis of 2-Aryl Imidazoles: Liu, J., et al. "A modified procedure for the synthesis of 1-arylimidazoles." Synthesis, 2003(17), 2661-2666.

-

Miconazole Intermediate Data (for disambiguation): "1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol."[1] PubChem Database, CID 12341497.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2,4-Dichlorophenyl)-1H-imidazole

Welcome to the technical support center for the synthesis of 2-(2,4-Dichlorophenyl)-1H-imidazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying principles to empower you to make informed decisions in your laboratory work.

The synthesis of this compound is typically achieved via the Debus-Radziszewski reaction, a robust multi-component condensation.[1][2] This process involves the reaction of 2,4-dichlorobenzaldehyde (the aldehyde), glyoxal (the 1,2-dicarbonyl compound), and an ammonia source, typically ammonium acetate or aqueous ammonia.[3][4] While effective, this reaction is known to suffer from variable yields and potential side reactions if not properly optimized.[5][6]

This guide is structured into two main sections: a Troubleshooting Guide to address specific experimental issues in a direct question-and-answer format, and a Frequently Asked Questions (FAQs) section for more foundational knowledge.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis. Each point provides a potential cause and a series of actionable solutions based on established chemical principles.

Question 1: My reaction yield is consistently low. What are the primary factors to investigate?

Answer: Low yields in multicomponent reactions like the Radziszewski synthesis are a frequent challenge.[7][8] The issue can typically be traced back to one of several key areas: reaction conditions, reagent quality, or reaction kinetics.

Potential Causes & Solutions:

-

Suboptimal Reaction Conditions: Temperature, solvent, and reactant concentration are critical variables.[8] The classical approach often involves refluxing in a solvent like ethanol or acetic acid, but modern methods offer significant improvements.[2][5]

-

Solution (Temperature & Energy Source): Consider moving beyond conventional heating. Microwave-assisted synthesis has been shown to dramatically reduce reaction times (from hours to minutes) and improve yields for imidazole synthesis.[9][10] Similarly, ultrasound-assisted methods can enhance reaction rates and yields, often at room temperature.[11][12]

-

Solution (Catalysis): The uncatalyzed reaction can be slow and inefficient. The addition of a catalyst can provide a lower energy pathway. Acid catalysts like glacial acetic acid, p-toluenesulfonic acid (PTSA), or Lewis acids (e.g., ZnCl₂) can promote the condensation steps.[5][7][9]

-

-

Reagent Quality and Stoichiometry:

-

Glyoxal Instability: Glyoxal is typically supplied as a 40% aqueous solution where it exists as a mixture of hydrates and oligomers.[13][14][15] While these forms are generally reactive, the exact concentration can vary. Using an old or improperly stored bottle may lead to lower effective concentrations.

-

Solution: Use a fresh bottle of 40% aqueous glyoxal for critical experiments. Ensure accurate measurement, accounting for the fact that it is not a pure substance.

-

-

Ammonia Source: The choice and amount of ammonia source are crucial. Using a large excess of ammonium acetate not only provides the necessary ammonia but also helps drive the equilibrium towards the product.[9]

-

Solution: Ensure you are using a sufficient excess of the ammonia source. If using aqueous ammonia, ensure it is a concentrated solution and be mindful of its volatility.

-

-

Aldehyde Purity: Impurities in the 2,4-dichlorobenzaldehyde can inhibit the reaction or lead to side products.

-

Solution: Verify the purity of your aldehyde by TLC or NMR before starting the reaction. Purify by recrystallization or distillation if necessary.

-

-

-

Inefficient Mixing: In heterogeneous reactions or as precipitates form, poor mixing can starve certain parts of the reaction mixture of reagents, leading to incomplete conversion.[8]

-

Solution: Ensure vigorous and efficient stirring throughout the entire reaction period, especially if a solid product begins to precipitate.

-

Below is a workflow to systematically address low yield issues.

Sources

- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 5. ijprajournal.com [ijprajournal.com]

- 6. scribd.com [scribd.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Glyoxal - Wikipedia [en.wikipedia.org]

- 14. atamankimya.com [atamankimya.com]

- 15. pubs.rsc.org [pubs.rsc.org]

Purification techniques for removing isomers in imidazole synthesis

Technical Support Center: Advanced Purification of Imidazole Isomers

Topic: Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Format: Interactive Troubleshooting Guide & FAQs

Overview: The Imidazole Isomer Challenge

The Core Problem: In the synthesis of N-substituted imidazoles—particularly via the alkylation of 4-substituted imidazoles—you inevitably encounter the "regioisomer trap." Due to annular tautomerism (rapid proton exchange between N1 and N3), the starting material exists as an equilibrium mixture. Alkylation locks this structure, producing a mixture of 1,4-disubstituted and 1,5-disubstituted regioisomers.

These isomers often possess nearly identical boiling points and

This guide prioritizes three tiers of separation:

-

Thermodynamic Control (Salt Formation): The most scalable method.

-

Chromatographic Resolution: For high-value, milligram-to-gram scale purification.

-

Synthetic Prevention: Avoiding the mixture entirely.

Tier 1: Crystallization & Salt Formation (Scalable)

Context: When you have >10g of crude material, chromatography becomes cost-prohibitive. Salt formation exploits the subtle differences in basicity (

Protocol: The Nitrate/Oxalate Salt Screen

Why it works: Imidazoles are basic (

Step-by-Step Workflow:

-

Dissolution: Dissolve crude oil in a minimum amount of warm Isopropanol (IPA) or Ethyl Acetate (EtOAc).

-

Acid Addition:

-

Option A (Nitrate): Add concentrated

(65%) dropwise until pH reaches ~2.0. (Caution: Exothermic). -

Option B (Oxalate): Add 1.0 eq of Oxalic Acid dihydrate dissolved in warm Acetone.

-

-

Induction: Cool slowly to 0°C. If "oiling out" occurs, scratch the glass or add a seed crystal.

-

Filtration: Isolate the precipitate.

-

Note: The 1,5-isomer (sterically crowded) often remains in the mother liquor, while the 1,4-isomer crystallizes as the salt.

-

-

Free-Basing: Suspend the salt in DCM/Water, basify with

, and extract.

Visual Workflow: Salt-Based Purification

Caption: Decision logic for salt-based purification of imidazole regioisomers.

Tier 2: Chromatographic Strategies (High Purity)

Context: Standard silica gel chromatography often fails because imidazoles interact strongly with acidic silanols, causing severe peak tailing that merges isomer peaks.

Troubleshooting Guide: Chromatographic Separation

| Problem | Root Cause | Solution |

| Broad/Tailing Peaks | Interaction between imidazole nitrogen (basic) and silica silanols (acidic). | Add Amine Modifier: Add 1-5% Triethylamine (TEA) or |

| Co-elution on C18 | Isomers have identical hydrophobicity in neutral pH. | pH Switching: Use a high-pH buffer (pH 9-10) with an alkali-stable C18 column (e.g., XBridge). At high pH, imidazoles are uncharged, maximizing hydrophobic differences. |

| Polar Retention Loss | Compound elutes in void volume. | Switch to HILIC: Use a bare silica column with Acetonitrile/Water (90:10) + 10mM Ammonium Acetate. Separation is driven by polarity, not hydrophobicity. |

FAQ: "Which Mobile Phase Should I Start With?"

-

For Normal Phase: DCM:MeOH (95:5) + 1%

(aq). The aqueous ammonia is superior to TEA for mass spec compatibility. -

For Reverse Phase: Water:Acetonitrile + 10mM Ammonium Bicarbonate (pH 10).

Tier 3: Synthetic Prevention (Root Cause Analysis)

Context: If purification is yielding <30%, you must alter the synthesis. The ratio of 1,4- to 1,5-isomers is dictated by steric hindrance and reaction kinetics.

Mechanistic Insight:

-

Kinetic Control: Alkylation in neutral solvents often favors the 1,5-isomer (attack at the less hindered nitrogen of the tautomer before equilibrium shifts).

-

Thermodynamic Control: Alkylation in basic conditions (NaH/DMF) forms the imidazole anion. The electrophile then attacks the nitrogen furthest from the bulky substituent (steric control), favoring the 1,4-isomer .

Visual Pathway: Regioselectivity Control

Caption: Impact of reaction conditions on N-alkylation regioselectivity.

Frequently Asked Questions (Technical Support)

Q1: My imidazole product is an oil and won't crystallize as a nitrate salt. What now? A: This is "oiling out." It happens when the salt's melting point is lower than the boiling point of your solvent, or impurities disrupt the lattice.

-

Fix: Switch counter-ions. Try Oxalic Acid (forms stable hydrogen-bonded networks) or p-Toluenesulfonic Acid (Tosylate).

-

Fix: Use a "antisolvent diffusion" method. Dissolve the salt in minimal Methanol, then carefully layer Diethyl Ether on top and let it sit undisturbed at 4°C for 24 hours.

Q2: Can I distinguish the isomers by NMR without separation? A: Yes. In 1H NMR (DMSO-d6) :

-

1,4-isomer: The Cross-Ring Coupling constant (

) is typically negligible or very small. The proton at C5 is often shielded by the N-substituent. -

1,5-isomer: The proton at C2 and C4 often show distinct NOE (Nuclear Overhauser Effect) interactions with the N-alkyl group. Run a 1D-NOESY irradiating the N-alkyl protons; if you see enhancement of the imidazole C4-H, you have the 1,5-isomer.

Q3: I need the 1,5-isomer, but the reaction favors the 1,4. How do I invert selectivity?

A: You cannot easily invert alkylation selectivity. You must switch synthetic routes. Use the Van Leusen Imidazole Synthesis (TosMIC + Aldimine) or cyclization of

References

-

Regioselective N-Alkylation Mechanisms: University of Otago Archive. "N-Alkylation of imidazoles: Steric and Electronic Effects."[1] [Link]

-

Salt Formation (Oxalate) for Purification: National Institutes of Health (PMC). "2-Ethyl-1H-imidazol-3-ium hemioxalate oxalic acid monohydrate." [Link]

-

Organic Syntheses (Scalable Protocols): Organic Syntheses. "Synthesis of 2,4-Disubstituted Imidazoles." [Link]

- Google Patents.

Sources

Technical Support Center: High-Purity Recrystallization of 2-(2,4-Dichlorophenyl)-1H-imidazole

Welcome to the technical support guide for the purification of 2-(2,4-Dichlorophenyl)-1H-imidazole. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to overcome common challenges during the recrystallization process. Our goal is to equip you with the scientific rationale behind experimental choices to ensure the consistent attainment of high-purity material.

I. Core Principles of Recrystallization

Recrystallization is a fundamental purification technique for solid organic compounds. The process relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but exhibit high solubility at its boiling point.[1][2] As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that excludes impurities, which remain dissolved in the solvent (mother liquor).

Experimental Workflow for Recrystallization

Caption: General workflow for the recrystallization of this compound.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound, offering practical solutions and preventative measures.

Question: My compound "oils out" instead of forming crystals. What is happening and how can I fix it?

Answer:

"Oiling out" occurs when the dissolved compound separates from the solution as a liquid rather than a solid crystalline lattice.[3][4] This phenomenon is common when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is highly supersaturated. For imidazole derivatives, this can also be exacerbated by the presence of impurities that depress the melting point.

Causality & Solutions:

-

High Supersaturation/Rapid Cooling: If the solution is too concentrated or cooled too quickly, the molecules don't have sufficient time to orient themselves into a crystal lattice.

-

Inappropriate Solvent Choice: The solvent's boiling point may be too high relative to the compound's melting point.

-

Solution: Consider a lower-boiling point solvent or a co-solvent system. A co-solvent system involves a "good" solvent in which the compound is soluble and a "poor" (or "anti-solvent") in which it is not.[1] Dissolve the compound in a minimum of the hot "good" solvent, then slowly add the "poor" solvent until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.

-

Question: I have a very low or no yield of crystals after cooling. What are the likely causes?

Answer:

A low recovery of crystalline material is one of the most frequent challenges in recrystallization. This issue typically points to one of two main causes: using an excessive amount of solvent or the compound having significant solubility in the cold solvent.[2][5]

Causality & Solutions:

-

Excess Solvent: Using too much solvent will keep the compound dissolved even at low temperatures, preventing crystallization.[2][5]

-

Solution: Reduce the volume of the solvent by gentle heating with a stream of nitrogen or by using a rotary evaporator until the solution is saturated. Then, attempt the cooling and crystallization process again.[5]

-

-

Significant Solubility at Low Temperatures: The chosen solvent may not be ideal, as the compound remains partially soluble even after cooling in an ice bath.

-

Solution 1: Ensure the solution is cooled to the lowest practical temperature, such as in an ice-salt bath, to maximize precipitation.[3]

-

Solution 2: Re-evaluate the solvent choice. A different solvent or a co-solvent system where the compound has lower solubility at cold temperatures might be necessary.

-

Question: Crystals do not form even after the solution has cooled to room temperature and been placed in an ice bath. How can I induce crystallization?

Answer:

The failure of crystals to form from a cooled, saturated solution is known as supersaturation.[5] In this metastable state, the solution contains more dissolved solute than it theoretically should, and crystallization requires a nucleation event to begin.

Causality & Solutions:

-

Lack of Nucleation Sites: Smooth glass surfaces and a lack of particulate matter can prevent the initial formation of crystals.

-

Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid.[1][6] The microscopic scratches on the glass provide nucleation sites for crystal growth.

-

Seeding: If a small amount of the pure solid is available, add a tiny "seed" crystal to the supersaturated solution.[1][6] The seed crystal acts as a template onto which other molecules can deposit, initiating crystallization.

-

-

Solution Not Sufficiently Saturated: It is possible that the solution was not saturated at the higher temperature.

-

Solution: As mentioned previously, evaporate some of the solvent to increase the concentration and then attempt to induce crystallization again.[1]

-

Troubleshooting Decision Tree

Caption: Decision tree for troubleshooting common recrystallization problems.

III. Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for the recrystallization of this compound?

A1: The ideal solvent should dissolve this compound poorly at room temperature but well at elevated temperatures. Given its aromatic and heterocyclic nature, a range of solvents with varying polarities should be tested. Based on literature for similar imidazole derivatives, good starting points include alcohols (ethanol, methanol), esters (ethyl acetate), and aromatic hydrocarbons (toluene).[7][8] A study on phenylimidazoles indicated low solubility in chloroalkanes like dichloromethane, suggesting these might be useful as anti-solvents.[9]

Solvent Selection Table

| Solvent | Boiling Point (°C) | Characteristics & Suitability | Safety Considerations |

| Ethanol | 78 | Good general-purpose polar solvent. Often effective for imidazole derivatives.[7] | Flammable |

| Methanol | 65 | Similar to ethanol but more polar and lower boiling point.[4] | Flammable, Toxic |

| Toluene | 111 | Good for aromatic compounds; higher boiling point may be beneficial. Mentioned as a recrystallization solvent for a related compound.[8] | Flammable, Inhalation Hazard |

| Ethyl Acetate | 77 | Medium polarity solvent, often used in solvent systems for imidazoles.[6] | Flammable, Irritant |

| Acetone | 56 | A polar aprotic solvent, has been used for recrystallizing a similar structure.[10] | Highly Flammable |

| Water | 100 | This compound is likely insoluble in water, making it a potential anti-solvent in a co-solvent system.[11] | Non-toxic, Non-flammable |

Q2: How do I perform a small-scale solvent test?

A2: Place a small amount of your crude solid (10-20 mg) into a test tube. Add a few drops of a potential solvent and observe the solubility at room temperature. If the compound is insoluble, gently heat the test tube in a water bath and observe if it dissolves.[1] An ideal solvent will show low solubility at room temperature and complete dissolution upon heating. After heating, allow the solution to cool to see if crystals form.[2]

Q3: My recrystallized product is still impure. What are my options?

A3: If a single recrystallization does not yield a product of sufficient purity, several options are available:

-

Second Recrystallization: Performing the recrystallization a second time can significantly improve purity, although this will result in some loss of the product.[1]

-

Charcoal Treatment: If the impurities are colored, they can often be removed by adding a small amount of activated charcoal to the hot solution before the gravity filtration step.[12] The colored impurities adsorb onto the surface of the charcoal.

-

Alternative Purification Technique: If recrystallization fails to remove a persistent impurity (especially one with similar solubility properties), an alternative purification method like column chromatography may be necessary.[6]

Q4: How can I assess the purity of my final product?

A4: Purity assessment is a critical final step.

-

Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range. The reported melting point for a similar compound, α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol, is in the range of 134-138°C.[13]

-

Chromatographic Methods: Thin Layer Chromatography (TLC) can give a quick indication of purity. High-Performance Liquid Chromatography (HPLC) provides a quantitative assessment of purity.

-

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure of the desired compound and detect the presence of impurities.

IV. Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

-

Solvent Selection: Based on preliminary tests, choose a suitable solvent (e.g., ethanol).

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to cover the solid. Heat the mixture to boiling (using a water bath or hot plate) while stirring or swirling.

-

Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves. Avoid adding an excess of solvent.[2]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of larger crystals.

-

Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[1]

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[2]

-

Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

Protocol 2: Co-Solvent Recrystallization

-

Solvent Pair Selection: Choose a solvent pair consisting of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble (e.g., ethanol/water).

-

Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent.

-

Addition of Anti-Solvent: While the solution is hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

-

Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

-

Crystallization & Isolation: Follow steps 5-9 from the Single-Solvent Recrystallization protocol.

V. References

-

Benchchem. (2025). Technical Support Center: Purification of Imidazole Derivatives.

-

Benchchem. (2025). Overcoming challenges in the purification of heterocyclic compounds.

-

Benchchem. (2025). Technical Support Center: Refining Purification Techniques for Polar Imidazole Derivatives.

-

Patsnap Eureka. (2019). Preparation method of alpha-(2,4-dichlorophenyl)-1h-imidazole-1-ethanol.

-

PubChem. A kind of process for purification of the ethanol of health azole drug parent nucleus (±) α (2,4 dichlorophenyl) 1H imidazoles 1 - Patent CN-104341350-B.

-

Google Patents. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.

-

Unknown. Recrystallization1.

-

University of York. Problems with Recrystallisations - Chemistry Teaching Labs.

-

Echemi. (±)-α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol | 24155-42-8, (±).

-

Unknown. Recrystallization.

-

Unknown. Recrystallization.

-

Der Pharma Chemica. (2012). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl).

-

CymitQuimica. CAS 5496-32-2: 1H-Imidazole,2-(4-chlorophenyl).

-

Benchchem. alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol | 24155-42-8.

-

ResearchGate. (2005). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.

-

ChemicalBook. alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol | 24155-42-8 | CAS DataBase.

-

PubChem. (+-)-alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol.

-

Google Patents. CN104860887A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. people.chem.umass.edu [people.chem.umass.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rubingroup.org [rubingroup.org]

- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. CN104860887A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. echemi.com [echemi.com]

- 11. Preparation method of alpha-(2,4-dichlorophenyl)-1h-imidazole-1-ethanol - Eureka | Patsnap [eureka.patsnap.com]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol | 24155-42-8 | Benchchem [benchchem.com]

Degradation pathways of dichlorophenyl imidazoles under UV light

Welcome to the Advanced Photostability Technical Support Center.

Subject: Degradation Pathways of Dichlorophenyl Imidazoles (e.g., Miconazole, Econazole) under UV Irradiation. Ticket ID: #UV-DCI-001 Assigned Specialist: Senior Application Scientist, Photochemistry Division.

Introduction

You have reached the Tier-3 Technical Support guide for researchers investigating the photostability of dichlorophenyl imidazole antifungals. These compounds (including Miconazole, Econazole, and Isoconazole) possess a specific structural vulnerability: the 2,4-dichlorophenyl moiety combined with an imidazole ring .

Under UV light (particularly UV-B and UV-C), these molecules do not merely "degrade"; they undergo specific quantum mechanical events—primarily homolytic carbon-chlorine bond cleavage (photodechlorination) and imidazole ring oxidation. This guide is designed to help you troubleshoot experimental inconsistencies, optimize your LC-MS detection of transient intermediates, and map the degradation pathways with precision.

Module 1: Experimental Setup & Hardware Calibration

Issue: "My degradation kinetics are unrepeatable between runs."

Diagnosis: Inconsistent kinetics in dichlorophenyl imidazole studies are rarely due to the drug itself. They usually stem from photon flux variability or inner-filter effects .

Step-by-Step Calibration Protocol

-

Actinometry is Mandatory, Not Optional:

-

Do not rely on the lamp manufacturer's "hours of operation." UV intensity degrades non-linearly.

-

Protocol: Use Potassium Ferrioxalate Actinometry for UV-A/Visible range or Uridine Actinometry for UV-C (254 nm).

-

Why? You must normalize your degradation rate constant (

) against the actual photon flux (

-

-

Solvent Cut-off Verification:

-

Critical Error: Using acetone or ethyl acetate as co-solvents.

-

Correction: Use Methanol (MeOH) or Acetonitrile (ACN).[1][2]

-

Reasoning: Dichlorophenyl imidazoles absorb strongly in the UV-C range. Solvents with high UV cut-offs (>230 nm) will act as a "photon shield," artificially stabilizing your compound.

-

-

Thermostating:

Module 2: Analytical Method Optimization (LC-MS)

Issue: "I see the parent peak disappearing, but I cannot detect the byproducts."

Diagnosis: Photoproducts of dichlorophenyl imidazoles are often more polar (due to hydroxylation) or isomeric (regioisomers of dechlorination), leading to co-elution or elution in the solvent front.

Optimized LC-MS/MS Parameters

| Parameter | Setting | Technical Rationale |

| Column | C18 or Phenyl-Hexyl (1.7 µm or 2.6 µm) | Phenyl-Hexyl provides better selectivity for the aromatic dechlorination isomers than standard C18. |

| Mobile Phase A | 10 mM Ammonium Acetate (pH 6.5) | Imidazoles are basic ( |

| Mobile Phase B | Acetonitrile | Methanol can sometimes quench radical intermediates during the ionization process; ACN is preferred. |

| Mass Spec Mode | ESI Positive (+ve) | The imidazole nitrogen protonates readily |

| Key Mass Shift | -34 Da (Cl | Watch for the loss of 34 Da. This indicates the replacement of a Chlorine atom (35) with a Hydrogen (1). |

| Key Mass Shift | -18 Da (Cl | Replacement of Chlorine (35) with a Hydroxyl group (17). Net loss = 18 Da.[7] |

Module 3: Mechanistic Elucidation (The Pathways)

Issue: "What is the actual mechanism? Is it hydrolysis or radical cleavage?"

Technical Explanation: The primary driver is Homolytic Photodechlorination . Upon UV excitation, the C-Cl bond on the phenyl ring stretches and breaks, generating a highly reactive aryl radical and a chlorine radical.

The Degradation Cascade

-

Excitation: The molecule absorbs a photon, entering an excited singlet state.

-

Homolysis: The C-Cl bond (usually at the ortho position first due to steric strain) cleaves.

-

Radical Fate:

-

Pathway A (Reduction): The aryl radical abstracts a Hydrogen atom from the solvent (e.g., Methanol), forming a deschloro-derivative .

-

Pathway B (Oxidation): The radical reacts with dissolved Oxygen or water, forming a phenolic derivative .

-

-

Secondary Degradation: The imidazole ring itself can undergo cleavage under high-intensity UV, often initiated by singlet oxygen (

) attack.

Visualizing the Pathway

Figure 1: The primary photodechlorination and secondary oxidation pathways of dichlorophenyl imidazoles.

Module 4: Troubleshooting & FAQs

Q1: I observe two peaks with the exact same mass (m/z [M-34]). Why? A: You are seeing regioisomers . The dichlorophenyl group has chlorines at the 2 and 4 positions. Photolysis can remove the chlorine at the ortho (2) position OR the para (4) position. These two resulting monochloro-molecules have the same mass but different polarities, leading to different retention times on your HPLC column.

Q2: My mass balance is low (only 60% recovery). Where is the rest? A: Check for polymerization . Aryl radicals are extremely reactive. If they don't find a hydrogen donor (solvent), they can react with other drug molecules, forming dimers that may not elute under your standard gradient or are too heavy/hydrophobic for your current MS window. Action: Widen your MS scan range to 2x the molecular weight of the parent.

Q3: Does pH affect the degradation rate?

A: Yes. The imidazole ring has a

-

Acidic pH (< 5): The imidazole is protonated. This positive charge withdraws electron density, potentially stabilizing the C-Cl bond slightly, but often accelerating hydrolysis pathways.

-

Neutral/Basic pH (> 7): The neutral molecule is more lipophilic and susceptible to direct photolysis.

Q4: Can I use amber glass to stop this completely? A: Amber glass blocks UV up to ~400nm. Since the primary absorption band of the dichlorophenyl group is in the UV-B/C range (< 300nm), amber glass is highly effective for storage. However, for experiments, ensure your "Dark Control" is wrapped in aluminum foil, as standard amber glass can leak small amounts of high-intensity UV.

References

-

Thoma, K., & Kübler, N. (1996). Photodegradation of antifungals of the imidazole class. Pharmazie.[8] (Foundational work on imidazole photostability).

-

Trawiński, J., & Skibiński, R. (2017). Studies on photodegradation of miconazole: Identification of degradation products by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. (Specific identification of dechlorinated products).

-

Moore, D. E. (1998). Mechanisms of drug photodegradation.[8][9][10][11][12][13] Journal of Pharmaceutical and Biomedical Analysis. (General mechanisms of halo-aromatic photolysis).

-

International Conference on Harmonisation (ICH). (1996). Guideline Q1B: Photostability Testing of New Drug Substances and Products. (Regulatory framework for these experiments).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Degradation of dyes by fungi: an insight into mycoremediation [biotechnologia-journal.org]

- 4. Photoinduced transformation processes of 2,4-dichlorophenol and 2,6-dichlorophenol on nitrate irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biolmolchem.com [biolmolchem.com]

- 6. Visible-Light-Driven Degradation of Chloramphenicol Using CeO2 Nanoparticles Prepared by a Supercritical CO2 Route: A Proof of Concept [mdpi.com]

- 7. ijpsonline.com [ijpsonline.com]

- 8. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]

- 9. researchgate.net [researchgate.net]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Photocatalytic Degradation of Selected Pharmaceuticals Using g-C3N4 and TiO2 Nanomaterials [mdpi.com]

- 13. A critical assessment of the photodegradation of pharmaceuticals in aquatic environments: defining our current understanding and identifying knowledge ... - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/C3EM00615H [pubs.rsc.org]

Technical Guide: Handling Hygroscopic Imidazole Hydrochloride Salts

Introduction: The Hygroscopic Challenge

Imidazole hydrochloride (CAS 1467-16-9) is a critical intermediate and buffering agent in organic synthesis and biochemical applications.[1] While the hydrochloride salt form improves solubility and bioavailability compared to the free base, it introduces a significant handling challenge: hygroscopicity .

The Mechanism of Failure: The crystal lattice energy of imidazole hydrochloride is easily overcome by the hydration energy provided by atmospheric moisture. This leads to deliquescence , where the solid absorbs enough water to dissolve itself, forming a saturated aqueous solution (often appearing as a viscous "honey" or oil).[2]

Consequences of Mismanagement:

-

Stoichiometric Error: Absorbed water increases the effective mass. Weighing 100 mg of "wet" salt may only deliver 80 mg of active reagent, leading to incomplete reactions.

-

Hydrolysis Risk: While imidazole is relatively stable, associated reagents in a reaction mixture (e.g., acid chlorides, anhydrides) may rapidly degrade due to the introduced water.

-

Physical Handling: Caking and liquefaction make transfer and automation impossible.

Module 1: Storage & Environmental Control

The first line of defense is preventing moisture ingress during storage. A standard chemical cabinet is insufficient.

Tiered Storage Protocol

| Storage Tier | Environment | Recommended For |

| Tier 1 (Standard) | Vacuum Desiccator with P₂O₅ or Activated Silica | Daily use; small quantities (<10 g). |

| Tier 2 (Long-Term) | Parafilm-sealed vial inside a secondary jar with desiccant | Bulk storage; infrequent access. |

| Tier 3 (Critical) | Glovebox (Nitrogen/Argon atmosphere) | High-precision kinetics; moisture-sensitive catalysis. |

Key Technical Insight: Do not use standard silica gel if the indicator has turned pink. For imidazole hydrochloride, Phosphorus Pentoxide (P₂O₅) is the superior desiccant due to its high avidity for water, though it requires careful handling.

Module 2: Precision Weighing Protocol

The Problem: Static electricity on glass vials combined with sticky hygroscopic solids leads to massive weighing errors. The Solution: The "Weighing by Difference" technique.[3][4][5][6][7]

Protocol: Weighing by Difference (Closed Vial Method)[6]

-

Preparation: Dry the outer surface of the stock vial with a lint-free wipe.

-

Tare: Place the capped stock vial on the balance. Tare to 0.0000 g.

-

Dispense: Remove the vial from the balance. Open it, dispense the estimated amount into your reaction vessel, and immediately recap the stock vial.

-

Measurement: Place the capped stock vial back on the balance.

-

Calculation: The negative mass displayed is the exact amount transferred.

Why this works: The hygroscopic solid is never exposed to air while on the balance pan, preventing weight drift caused by real-time moisture absorption.

Workflow Diagram: Weighing Logic

Figure 1: Closed-loop weighing workflow to eliminate moisture-induced mass drift.

Module 3: Drying & Rescue Protocols

If your imidazole hydrochloride has clumped or turned into a liquid (deliquesced), do not discard it. Use the following rescue protocols.

Method A: Vacuum Drying (For Mild Clumping)

-

Equipment: Vacuum oven or Abderhalden drying pistol.

-

Temperature: 50°C (Well below the MP of ~158°C to prevent sublimation/degradation).

-

Pressure: < 10 mbar.

-

Duration: 12–24 hours.

-

Desiccant: P₂O₅ or KOH pellets in the trap.

Method B: Azeotropic Distillation (For Deliquesced "Goo")

If the salt is wet, heating it directly may cause hydrolysis or form a hard glass. Azeotropic removal of water is safer.

-

Dissolution: Dissolve the wet imidazole HCl in a minimum amount of dry Methanol to ensure homogeneity.

-

Azeotrope Addition: Add Toluene (forms azeotrope with water at 85°C) or Benzene (if safety permits).

-

Evaporation: Rotovap the mixture. The solvent will carry the water away.

-

Repeat: Repeat the toluene addition/evaporation cycle 2–3 times.

-

Final Dry: Place the resulting solid in a high-vacuum line to remove trace toluene.

Logic Diagram: Rescue Decision Tree

Figure 2: Decision matrix for processing imidazole salts based on physical state.

Module 4: Impact on Reaction Stoichiometry

Users often underestimate how much water a salt can absorb. Imidazole HCl can absorb up to 10-20% of its weight in water before appearing "wet."

Data Table: Stoichiometric Drift Scenario: Target reaction requires 10.0 mmol of Imidazole HCl (MW: 104.54 g/mol ).

| Water Content (% w/w) | Mass Weighed (g) | Actual Imidazole HCl (mmol) | Error (%) | Consequence |

| 0% (Dry) | 1.045 g | 10.0 mmol | 0% | Ideal Yield |

| 5% (Damp) | 1.045 g | 9.5 mmol | -5% | Lower Yield |

| 15% (Wet) | 1.045 g | 8.5 mmol | -15% | Incomplete Reaction |

| Correction | Must weigh 1.229 g | 10.0 mmol | N/A | Corrected for 15% water |

Self-Validating Check: Before critical reactions, run a qNMR (Quantitative NMR) in DMSO-d6. If the water peak (typically ~3.3 ppm in DMSO) is integral > 0.5 relative to the CH protons, drying is required.

FAQ: Troubleshooting Common Issues

Q: My spatula gets sticky immediately when transferring the salt. How do I prevent this? A: This is due to localized deliquescence.

-

Immediate Fix: Use a plastic disposable spatula (less surface energy/condensation than cold metal) or warm the metal spatula slightly with a heat gun before use.

-

Systemic Fix: Perform the transfer inside a glove bag purged with Nitrogen.

Q: Can I use heat alone to dry the salt? A: Not recommended. While Imidazole HCl melts around 160°C, heating wet amine salts in air can promote hydrolysis or oxidation (discoloration). Vacuum is essential to lower the boiling point of water and remove it at safer temperatures (40-50°C).

Q: The salt has turned green/brown after drying. Is it still usable? A: Color change usually indicates oxidation of trace free imidazole or impurities.

-

Test: Run a proton NMR. If the aromatic region is clean, the impurity is likely trace (<1%) and may not affect robust reactions.

-

Purification: If high purity is needed, recrystallize from ethanol/ether, then dry strictly under vacuum.

Q: I need to use this in a large-scale reactor (kg scale). How do I handle the hygroscopicity? A: For scale-up, avoid solid addition if possible.

-

Strategy: Dissolve the salt in the reaction solvent (or a compatible co-solvent) to create a stock solution. Dry this solution using molecular sieves (3Å or 4Å) or azeotropic distillation before adding it to the reactor. Liquid transfer is far easier to control than hygroscopic solids.

References

- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard text for drying amine salts).

-

Chromatography Forum. (2005). Weighing Procedure for Hygroscopic Substances. Retrieved from [Link].

-

ResearchGate. (2016). Discussions on drying hygroscopic hydrochloride salts. Retrieved from [Link].

Sources